N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-13(21)20-14-6-8-15(9-7-14)26(22,23)19-12-16(17-4-2-10-24-17)18-5-3-11-25-18/h2-11,16,19H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAIOUGVMOBMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Structure
The molecular formula for this compound is . The structure features a sulfonamide group, which is known for its role in enhancing biological activity.
Physical Properties
- Molecular Weight : 348.43 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
This compound exhibits several biological activities, primarily attributed to its ability to interact with specific biological targets:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by targeting viral polymerases, similar to other sulfonamide derivatives.
- Antimicrobial Properties : The presence of the furan and thiophene moieties enhances its interaction with microbial enzymes, potentially leading to inhibition of growth in various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.
Efficacy Studies
Recent research has evaluated the efficacy of this compound through various assays:
Table 1: Summary of Biological Assays
| Study Type | Target Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antiviral Assay | SARS-CoV-2 | EC50 = 1.41 μM | |
| Antimicrobial Assay | E. coli | Inhibition Zone = 15 mm | |
| Anti-inflammatory | RAW 264.7 cells | Decreased TNF-alpha levels |
Case Studies
- SARS-CoV-2 Inhibition : A study involving a library of compounds including this compound demonstrated significant inhibition of SARS-CoV-2 replication, suggesting potential as a therapeutic agent against COVID-19 .
- Bacterial Resistance : Another study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, indicating its potential utility in treating infections where conventional antibiotics fail .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The sulfamoylphenyl-acetamide scaffold is prevalent in medicinal chemistry. Below is a comparative analysis of key analogues:
Key Observations:
- Melting Points: Compounds with bulky substituents (e.g., thiazolidinone in ) exhibit higher melting points (>290°C), likely due to enhanced crystallinity and intermolecular interactions.
- Yields: Synthesis yields vary widely (42–85%), influenced by steric hindrance and reaction conditions (e.g., cyclohexylcarbamothioyl in vs. morpholino in ).
- Biological Activity: The thiazolidinone derivative in shows potent anticancer activity, while the triazole-thiazole hybrid in inhibits MMP-9, highlighting the impact of substituents on target specificity.
Substituent Effects on Bioactivity and Reactivity
- This may enhance membrane permeability but reduce aqueous solubility.
- Sulfamoyl Positioning : Analogues with para-substituted sulfamoyl groups (e.g., ) demonstrate optimized enzyme inhibition, suggesting the target’s sulfamoyl-phenyl group may similarly engage in hydrogen bonding with biological targets.
- Thiophene vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
